[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
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Overview
Description
[((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid: is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the reaction of pyrrolidine derivatives with glycine or its esters. One common method is the reductive amination of pyrrolidine with glycine methyl ester in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of This compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and as a substrate in enzyme assays. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, This compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a key component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting biochemical pathways. In medicinal applications, it may bind to neurotransmitter receptors in the brain, influencing signal transduction and neuronal communication.
Comparison with Similar Compounds
- **[(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino]-propionic acid
- **[(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino]-butyric acid
- **[(S)-1-Methyl-pyrrolidin-2-ylmethyl]-amino]-valeric acid
Uniqueness: [((S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid stands out due to its specific chiral configuration and the presence of both amino and carboxylic acid functional groups This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-3-7(10)5-9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGOZIHOUHJMID-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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